(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine
Description
(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine is a substituted methanamine derivative featuring a tetrahydrofuran (THF) ring with methyl groups at positions 2, 4, and 5. The methanamine group (-CH₂NH₂) is attached to the third carbon of the THF scaffold.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2,4,5-trimethyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-5-6(2)10-7(3)8(5)4-9/h5-8H,4,9H2,1-3H3 |
InChI Key |
UATGNWOFQAMAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1CN)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine can be achieved through several methods. One common approach involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to introduce the methanamine group and the methyl substituents. This multi-step synthesis typically yields the desired compound with a total yield of around 45.5% .
Industrial Production Methods
Industrial production of (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine may involve optimizing the synthetic route for higher yields and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine has several scientific research applications:
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Substituent-Driven Properties
- Target Compound : The THF ring with three methyl groups likely enhances steric hindrance and lipophilicity, which may affect solubility and membrane permeability compared to aromatic or boronate-containing analogs .
- Fluorophenyl-Boronate Analogs : The compound [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine () features a fluorophenyl ring and boronate ester. The electron-withdrawing fluorine and boronate groups may increase reactivity in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s inert THF scaffold .
- Agrochemical Derivatives : Methanamine-linked triazine esters (), such as metsulfuron methyl, are sulfonylurea herbicides. Their triazine cores enable acetyl-CoA carboxylase inhibition, a mode of action unlikely in the target compound due to structural dissimilarity .
Comparative Data Table
Biological Activity
(2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a distinctive tetrahydrofuran ring with three methyl groups at positions 2, 4, and 5, along with an amine functional group. The molecular formula is with a molecular weight of approximately 155.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | (2,4,5-Trimethyltetrahydrofuran-3-yl)methanamine |
The biological activity of (2,4,5-trimethyltetrahydrofuran-3-yl)methanamine is primarily linked to its ability to interact with various biological targets. The amine group can engage in hydrogen bonding and ionic interactions, which are crucial for binding to receptors and enzymes.
- Receptor Interaction : The compound may act as a ligand for neurotransmitter receptors due to its structural similarity to known neurotransmitters.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
Therapeutic Applications
Research indicates potential therapeutic applications in various fields:
- Antiviral Activity : Investigations have shown that derivatives of tetrahydrofuran compounds exhibit antiviral properties. (2,4,5-trimethyltetrahydrofuran-3-yl)methanamine may share similar mechanisms.
- Antibacterial Properties : Several studies have reported that compounds with tetrahydrofuran moieties demonstrate antibacterial activity against various pathogens.
Case Studies
-
Antiviral Activity Study :
A study conducted on related compounds demonstrated significant antiviral effects against influenza viruses. The mechanism was attributed to the inhibition of viral entry into host cells through receptor blockade. -
Antibacterial Efficacy :
In a series of experiments evaluating the antibacterial properties of tetrahydrofuran derivatives, (2,4,5-trimethyltetrahydrofuran-3-yl)methanamine showed promising results against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 15 µg/mL .
Research Findings
Recent research has focused on synthesizing analogs of (2,4,5-trimethyltetrahydrofuran-3-yl)methanamine to enhance its biological activity:
- Synthesis and Modification : Various synthetic routes have been explored to modify the tetrahydrofuran ring to improve solubility and bioavailability.
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of the compound in treating infections caused by resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
